

Technical Monograph: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine

CAS No.: 1538121-87-7

Cat. No.: B1431655

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Executive Summary & Chemical Identity

The **4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine** scaffold represents a critical intermediate in the development of agrochemical "plant activators" (SAR inducers) and kinase-inhibiting pharmaceuticals. As a bioisostere of thiazoles and pyridines, the 1,2,3-thiadiazole core offers unique metabolic stability and hydrogen-bonding potential due to the N=N-S arrangement.

This guide prioritizes the Curtius Rearrangement pathway for synthesis, as it provides the highest regioselectivity for the 5-amino position, avoiding the isomer mixtures common in direct cyclization methods.

Chemical Profile

Property	Data
IUPAC Name	4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine
Common Class	1,2,3-Thiadiazole; Heterocyclic Amine
Molecular Formula	C ₈ H ₆ ClN ₃ S
Molecular Weight	211.67 g/mol
SMILES	<chem>Nc1c(c2ccccc2Cl)nns1</chem>
InChI Key	Calculated:[1]PVGHNTXQMCYYGF-UHFFFAOYSA-N (Analog)
LogP (Predicted)	~2.3
pKa (Predicted)	~2.5 (Conjugate acid of amine)

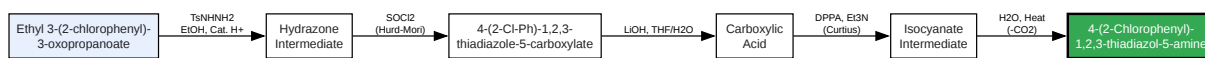
Synthetic Architecture

The synthesis of 5-amino-1,2,3-thiadiazoles substituted at the 4-position is non-trivial due to the lability of the thiadiazole ring under harsh conditions. The most robust "Senior Scientist" approach involves constructing the ring via the Hurd-Mori Cyclization followed by a Curtius Rearrangement to install the amine.

Pathway Logic

- Ring Construction (Hurd-Mori): We utilize an -methylene ketone derivative (ethyl benzoylacetate analog) reacted with thionyl chloride and hydrazine. This forms the stable 1,2,3-thiadiazole-5-carboxylate ester.
- Functional Group Interconversion: The ester is hydrolyzed to the carboxylic acid.
- Amine Installation (Curtius): The carboxylic acid undergoes a Curtius rearrangement (via acyl azide) to the isocyanate, which is hydrolyzed to the target amine. This method prevents the formation of 5-chloro byproducts common in direct displacement strategies.

Synthesis Workflow Diagram



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Caption: Step-wise synthesis via Hurd-Mori cyclization and Curtius rearrangement to ensure regiochemical purity.

Detailed Experimental Protocol

Note: All reactions involving thionyl chloride and azides must be performed in a fume hood with appropriate blast shielding.

Step 1: Hurd-Mori Cyclization to the Ester

Objective: Synthesize Ethyl 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylate.

- Reagents:
 - Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq)
 - p-Toluenesulfonyl hydrazide (1.05 eq)
 - Thionyl chloride () (5.0 eq)
 - Ethanol (Solvent A), Dichloromethane (Solvent B)
- Procedure:
 - Dissolve the keto-ester in Ethanol. Add p-Toluenesulfonyl hydrazide and a catalytic amount of HCl. Reflux for 2 hours to form the hydrazone.
 - Evaporate Ethanol to dryness. Redissolve the crude hydrazone in dry Dichloromethane (DCM).
 - Cool to 0°C. Add

dropwise (Caution: Gas evolution).

- Allow to warm to room temperature and stir for 12 hours. The mixture will darken.
- Quench: Pour carefully into ice-water. Extract with DCM. Wash with saturated .
- Purification: Flash chromatography (Hexane/EtOAc). The 1,2,3-thiadiazole ring forms via the closure of the hydrazone with thionyl chloride.

Step 2: Hydrolysis to Carboxylic Acid

- Reagents: LiOH (2.0 eq), THF/Water (3:1).
- Procedure: Stir the ester in THF/Water with LiOH at ambient temperature for 4 hours. Acidify with 1M HCl to precipitate the 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid. Filter and dry.^{[2][3][4]}

Step 3: Curtius Rearrangement to Target Amine

Objective: Convert the acid to the primary amine.

- Reagents:
 - Diphenylphosphoryl azide (DPPA) (1.1 eq)
 - Triethylamine () (1.2 eq)
 - tert-Butanol (tBuOH) (Solvent/Reactant) followed by TFA, OR direct aqueous workup.
- Procedure:
 - Dissolve the carboxylic acid in dry Toluene or tBuOH.
 - Add

and DPPA. Heat to 80°C for 3 hours. (Evolution of

indicates isocyanate formation).

- Route A (Boc-Intermediate): If using tBuOH, the Boc-protected amine forms. Isolate and deprotect with TFA/DCM (1:1) to yield the free amine.
- Route B (Direct Hydrolysis): If performed in Toluene, add water and reflux for 1 hour to hydrolyze the isocyanate directly to the amine.
- Isolation: Basify the aqueous layer (pH 9) and extract with Ethyl Acetate.
- Validation:

NMR (DMSO-

) should show a broad singlet (

) around 6.0–7.5 ppm and the characteristic aromatic pattern of the 2-chlorophenyl group.

Biological Mechanism & Applications

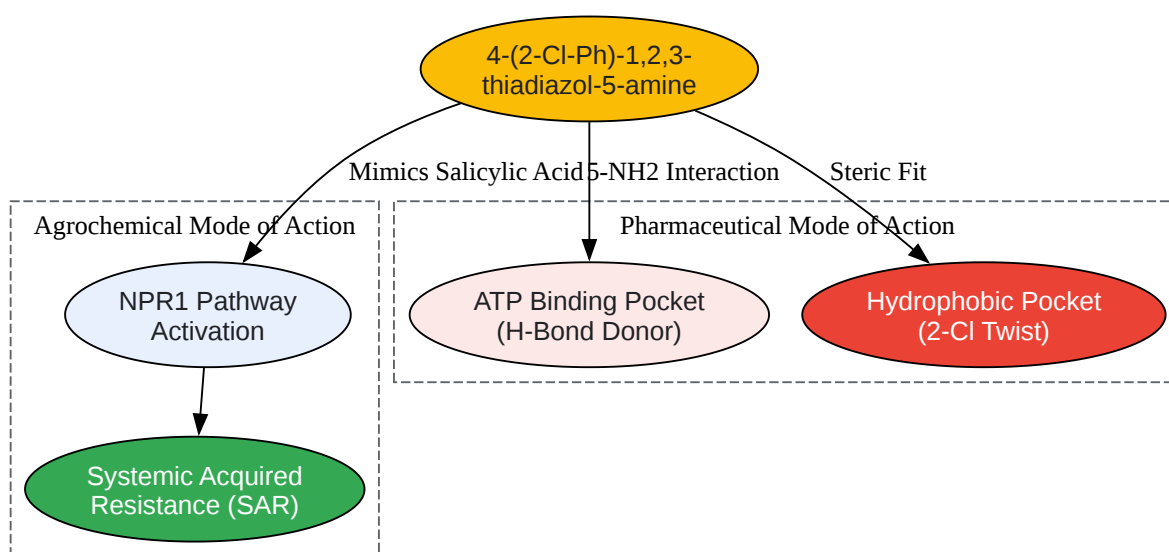
The **4-(2-chlorophenyl)-1,2,3-thiadiazol-5-amine** is a potent scaffold. Its activity profile is distinct from 1,3,4-thiadiazoles.

Structural Activity Relationship (SAR)

- Plant Defense Induction (SAR):
 - The 1,2,3-thiadiazole carboxylates (e.g., Acibenzolar-S-methyl) are known functional analogs of Salicylic Acid.
 - The 5-amine variant acts as a metabolic precursor or a tighter-binding analog in specific esterase-rich environments (plant leaves).
 - Mechanism:^{[5][6][7][8]} Interference with the NPR1 pathway, triggering systemic acquired resistance against fungi and bacteria.
- Kinase Inhibition (Pharma):

- The amine group at position 5 serves as a hydrogen bond donor in the ATP-binding pocket of kinases (e.g., c-Met, VEGFR).
- The 2-chlorophenyl ring provides a twisted conformation (ortho-substitution effect), enhancing selectivity by fitting into hydrophobic sub-pockets (Gatekeeper residues).

Mechanism Diagram



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Caption: Dual-mode biological activity: SAR induction in plants and Kinase inhibition in mammalian systems.

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